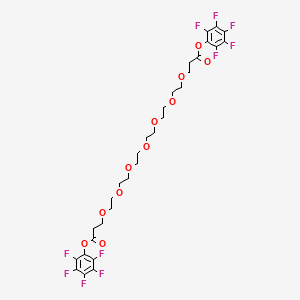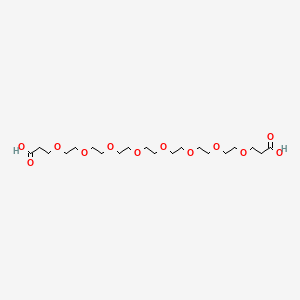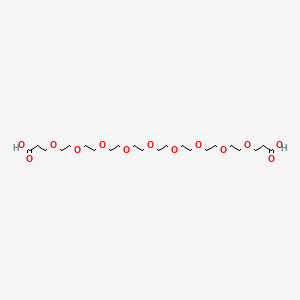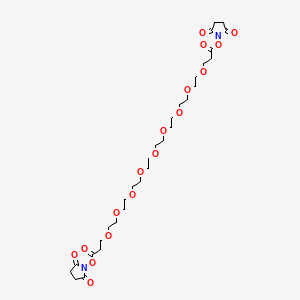![molecular formula C26H26F6N4O3 B606267 (2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide CAS No. 1401066-79-2](/img/structure/B606267.png)
(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide
Overview
Description
Osugacestat, also known as BMS-906024, is a potent gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that plays a crucial role in the activation of NOTCH receptors, which are involved in various cellular processes, including cell differentiation, proliferation, and apoptosis. Osugacestat has shown significant antitumor activity in preclinical cancer models and is being investigated for its potential therapeutic applications in various malignancies, including adenoid cystic carcinoma and lymphoblastic leukemia .
Preparation Methods
The synthesis of Osugacestat involves several steps, starting with the preparation of the key intermediate, a benzodiazepine derivative. The synthetic route typically includes the following steps:
Formation of the benzodiazepine core: This involves the cyclization of a suitable precursor to form the benzodiazepine ring system.
Introduction of the trifluoropropyl groups: This step involves the addition of trifluoropropyl groups to the benzodiazepine core.
Formation of the succinamide moiety: The final step involves the coupling of the benzodiazepine intermediate with a succinamide derivative to form Osugacestat.
Industrial production methods for Osugacestat are not widely documented, but they likely involve optimization of the synthetic route to improve yield and purity, as well as the development of scalable reaction conditions.
Chemical Reactions Analysis
Osugacestat undergoes various chemical reactions, including:
Oxidation: Osugacestat can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Osugacestat can participate in substitution reactions, where specific functional groups are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Osugacestat has several scientific research applications, including:
Cancer Research: Osugacestat is being investigated for its potential to inhibit the growth of various cancers, including adenoid cystic carcinoma and lymphoblastic leukemia. .
Biology: The compound is used to study the role of NOTCH signaling in cellular processes, as it effectively inhibits the activation of NOTCH receptors.
Medicine: Osugacestat is being explored as a potential therapeutic agent for diseases involving aberrant NOTCH signaling, such as certain types of cancer.
Mechanism of Action
Osugacestat exerts its effects by inhibiting gamma-secretase, an enzyme complex responsible for the activation of NOTCH receptors. By preventing the cleavage and activation of NOTCH receptors, Osugacestat disrupts NOTCH signaling pathways, which are involved in cell differentiation, proliferation, and survival. This inhibition leads to the suppression of tumor growth and proliferation in cancers that rely on NOTCH signaling for their progression .
Comparison with Similar Compounds
Osugacestat is unique among gamma-secretase inhibitors due to its potent and selective inhibition of all four NOTCH receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4). Similar compounds include:
Nirogacestat: Another gamma-secretase inhibitor with similar mechanisms of action but different chemical structure.
Demcizumab: An anti-DLL4 monoclonal antibody that also targets the NOTCH signaling pathway but through a different mechanism.
E2012: A gamma-secretase modulator that targets Alzheimer’s disease by reducing amyloid-beta levels
Osugacestat’s broad-spectrum activity against all NOTCH receptors and its potent antitumor effects make it a promising candidate for further research and development in oncology .
Properties
IUPAC Name |
(2S,3R)-N'-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]-2,3-bis(3,3,3-trifluoropropyl)butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F6N4O3/c1-36-19-10-6-5-9-18(19)20(15-7-3-2-4-8-15)34-22(24(36)39)35-23(38)17(12-14-26(30,31)32)16(21(33)37)11-13-25(27,28)29/h2-10,16-17,22H,11-14H2,1H3,(H2,33,37)(H,35,38)/t16-,17+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOUDDAETNMCBW-GSHUGGBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)C(CCC(F)(F)F)C(CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2C(=N[C@@H](C1=O)NC(=O)[C@H](CCC(F)(F)F)[C@H](CCC(F)(F)F)C(=O)N)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F6N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161234 | |
| Record name | BMS-906024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
556.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1401066-79-2 | |
| Record name | BMS 906024 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1401066-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Osugacestat [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401066792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Osugacestat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BMS-906024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OSUGACESTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRL23N424R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-{[3-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-1-(4-cyanophenyl)urea](/img/structure/B606195.png)



